molecular formula C11H11NO3 B8449562 6-Acetyl-3,4-dihydro-7-hydroxy-2H-quinolin-2-one

6-Acetyl-3,4-dihydro-7-hydroxy-2H-quinolin-2-one

Cat. No.: B8449562
M. Wt: 205.21 g/mol
InChI Key: QQVCZGOAZFEAEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Acetyl-3,4-dihydro-7-hydroxy-2H-quinolin-2-one is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

6-acetyl-7-hydroxy-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C11H11NO3/c1-6(13)8-4-7-2-3-11(15)12-9(7)5-10(8)14/h4-5,14H,2-3H2,1H3,(H,12,15)

InChI Key

QQVCZGOAZFEAEG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C2C(=C1)CCC(=O)N2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetyl chloride (2.0 mL, 28.1 mmoL) was added to a mixture of 3,4-dihydro-7-methoxy-2H-quinolin-2-one (1.99 g, 11.2 mmol) in 1,2-dichloroethane (30 mL). The mixture obtained was cooled to 0° C. and AlCl3 (6.0 g, 44.98 mmol) was added in portions. The mixture was heated to reflux for 2 hours. The reaction was cautiously poured over ice-H2O, stirred for a minimum of 1 hour (to overnight), and extracted with CH2Cl2. The organic layer was washed with brine, dried (MgSO4), filtered, and concentrated to give the title compound (1.89 g, 82%) as an off-white solid.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
82%

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